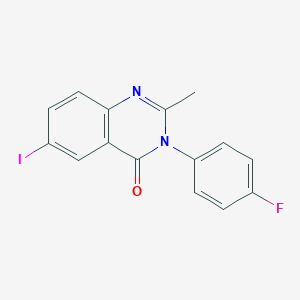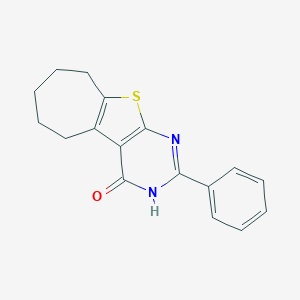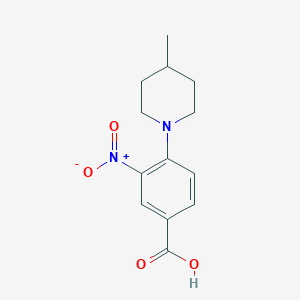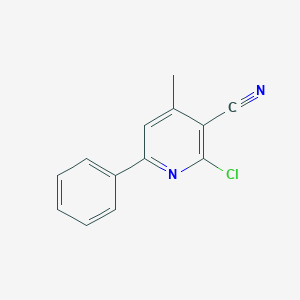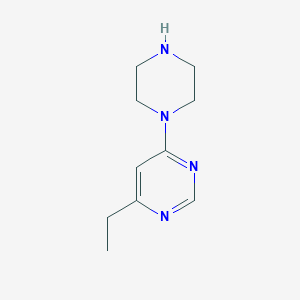
4-Ethyl-6-(piperazin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-6-(piperazin-1-yl)pyrimidine is a chemical compound . It has been mentioned in the context of various studies, including those related to cancer treatment .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4-Ethyl-6-(piperazin-1-yl)pyrimidine, often involves complex chemical reactions . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of 4-Ethyl-6-(piperazin-1-yl)pyrimidine can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction . The PubChem database provides a detailed molecular structure .Chemical Reactions Analysis
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . The chemical reactions involved in the synthesis of these compounds are complex and require careful analysis .Applications De Recherche Scientifique
Anticancer Properties
Compounds structurally related to 4-Ethyl-6-(piperazin-1-yl)pyrimidine have demonstrated potential as anticancer agents. For instance, derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one were synthesized and showed significant antiproliferative effects against various human cancer cell lines, indicating their potential as anticancer agents (Mallesha et al., 2012). Additionally, diaryl ureas containing 4-[(2-amino-6-trifluromethyl)pyrimidine-4-yl]piperazine-1-yl group were synthesized and evaluated, showing potent anti-cancer activities and broad spectrum of action against different human cancer cell lines, comparing favorably with the reference drug Sorafenib (Zhao et al., 2013).
Antibacterial and Antimicrobial Applications
Compounds related to 4-Ethyl-6-(piperazin-1-yl)pyrimidine have been synthesized with potent antibacterial and antimicrobial properties. For instance, 2-(substituted phenyl)-2-oxoethyl 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate derivatives exhibited significant antimicrobial activity against various microorganism strains (Yurttaş et al., 2016). Additionally, novel 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one sulfonamide and carboxamide derivatives showed potent inhibitory activity against Gram-positive and Gram-negative bacteria (Krishnamurthy et al., 2011).
Neuropharmacological Applications
Derivatives of 4-Ethyl-6-(piperazin-1-yl)pyrimidine have been investigated for their potential neuropharmacological properties. For example, 2-(4-(4-benzyl-substituted)piperazin-1-yl)ethyl 2-(1-(pyridin-2-yl)ethoxy) acetates were synthesized and demonstrated significant facilitation of learning and memory in mice (Ming-zhu, 2012). This suggests potential applications in treating or managing neurodegenerative diseases or cognitive disorders.
Orientations Futures
The future directions for the study of 4-Ethyl-6-(piperazin-1-yl)pyrimidine and similar compounds could include further exploration of their neuroprotective and anti-inflammatory properties . Additionally, more research is needed to understand their potential applications in the treatment of various diseases .
Propriétés
IUPAC Name |
4-ethyl-6-piperazin-1-ylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-2-9-7-10(13-8-12-9)14-5-3-11-4-6-14/h7-8,11H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAHAFXZXGBFQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-6-(piperazin-1-yl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

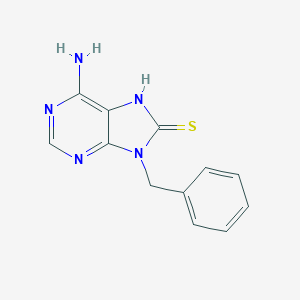
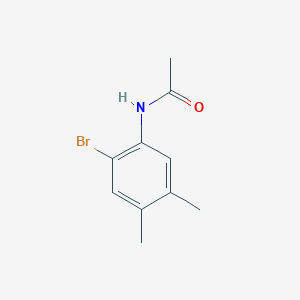

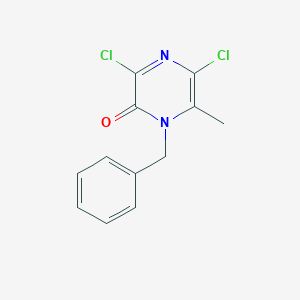
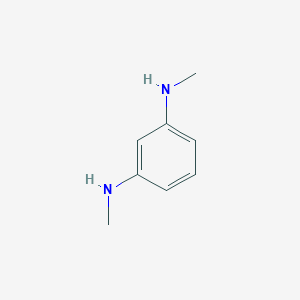
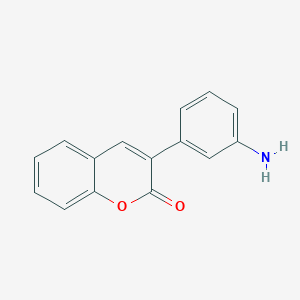
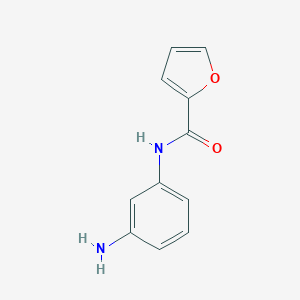
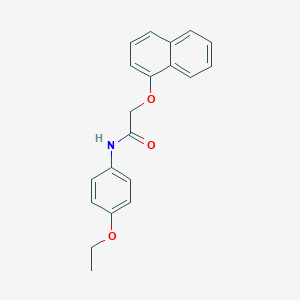
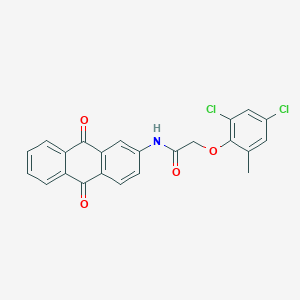
![N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B185362.png)
